3-(Methylamino)-1-(5-methylthiophen-2-yl)propan-1-ol
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Overview
Description
2-Thiopheneethylamine, also known as 2-(thiophen-2-yl)ethanamine, is an aromatic amine . It has the empirical formula C6H9NS and a molecular weight of 127.21 .
Synthesis Analysis
2-Thiopheneethylamine can be used as a reactant in the synthesis of pyrimidine derivatives by reacting with various isothiocyanatoketones . It can also react with aroyl S-methylisothiourea to produce acylguanidines derivatives .Molecular Structure Analysis
The SMILES string for 2-Thiopheneethylamine is NCCc1cccs1 . The InChI key is HVLUYXIJZLDNIS-UHFFFAOYSA-N .Chemical Reactions Analysis
2-Thiopheneethylamine undergoes microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives .Physical and Chemical Properties Analysis
2-Thiopheneethylamine is a liquid with a refractive index of 1.551 (lit.) . It has a boiling point of 200-201 °C/750 mmHg (lit.) and a density of 1.087 g/mL at 25 °C (lit.) .Scientific Research Applications
Applications in Crystallography and Computational Chemistry
3-(Methylamino)-1-(5-methylthiophen-2-yl)propan-1-ol and its derivatives have been utilized in crystallography and computational chemistry studies. For instance, cathinones, which include structures resembling this compound, have been characterized using techniques like FTIR, UV–Vis, and multinuclear NMR spectroscopy. Crystal structures of some cathinones have been determined through single-crystal X-ray diffraction. Moreover, computational studies involving density functional theory (DFT) and time-dependent DFT (TDDFT) have been applied to predict bond lengths, angles, and electronic spectra, showing good agreement with X-ray crystal structure data (Nycz et al., 2011).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(methylamino)-1-(5-methylthiophen-2-yl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NOS/c1-7-3-4-9(12-7)8(11)5-6-10-2/h3-4,8,10-11H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVATDJKEOQMGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CCNC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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